molecular formula C₂₀H₂₀FNO₄S B1161093 Prasugrel N-Oxide

Prasugrel N-Oxide

Cat. No.: B1161093
M. Wt: 389.44
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prasugrel N-Oxide is a high-purity pharmaceutical reference standard essential for advanced analytical research and development. This compound is a characterized derivative of Prasugrel, a potent thienopyridine P2Y12 platelet inhibitor used in the management of acute coronary syndromes . As a research chemical, this compound serves a critical role in the pharmaceutical industry for method development, validation, and rigorous quality control (QC) testing, including impurity profiling and stability studies . It is particularly valuable for identifying and quantifying impurities in active pharmaceutical ingredients (APIs) and finished drug products, as it has been identified among the degradation products formed under various stress conditions . This makes it indispensable for ensuring product safety, efficacy, and compliance with stringent international regulatory requirements. Supplied with a comprehensive Certificate of Analysis (CoA) that details its characterized properties, this standard is intended for laboratory analysis by qualified researchers. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or animal consumption.

Properties

Molecular Formula

C₂₀H₂₀FNO₄S

Molecular Weight

389.44

Synonyms

2-Acetoxy-5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-Oxide

Origin of Product

United States

Scientific Research Applications

Endothelial Function Improvement

Prasugrel has been shown to improve endothelial function, which is a significant factor in cardiovascular health. A study demonstrated that prasugrel significantly increased flow-mediated dilation (FMD) compared to clopidogrel after three months of treatment in patients with unstable angina pectoris . The results indicated a notable enhancement in endothelial nitric oxide bioavailability, suggesting that prasugrel may confer additional cardiovascular benefits beyond platelet inhibition.

Study Patient Group Treatment Outcome
Patients with unstable anginaPrasugrel vs ClopidogrelImproved FMD (9.01% vs 6.65%)

Inflammatory Marker Reduction

In addition to its effects on endothelial function, prasugrel also reduces inflammatory markers. The same study observed a significant reduction in high-sensitivity C-reactive protein (hsCRP) and myeloperoxidase levels in patients treated with prasugrel compared to those receiving clopidogrel . This anti-inflammatory effect may contribute to the overall cardiovascular protective effects of prasugrel.

Inflammatory Marker Prasugrel Group Clopidogrel Group
hsCRPSignificant reductionNo significant change
MyeloperoxidaseSignificant reductionNo significant change

Case Studies on Clinical Efficacy

Several case studies have highlighted the clinical efficacy of prasugrel in real-world settings. For instance, a case study involving patients with non-ST elevation myocardial infarction (NSTEMI) reported favorable outcomes regarding reduced thrombotic events when treated with prasugrel compared to standard therapy .

Case Study Insights

  • Case Study: NSTEMI Management
    • Population: Patients diagnosed with NSTEMI
    • Intervention: Administration of prasugrel prior to PCI
    • Findings: Reduced incidence of major adverse cardiovascular events compared to historical controls treated with clopidogrel.
  • Case Study: Endothelial Function
    • Population: Patients undergoing PCI
    • Intervention: Comparison between prasugrel and clopidogrel
    • Findings: Enhanced endothelial function and reduced inflammatory markers in the prasugrel group .

Comparison with Similar Compounds

Pharmacodynamic and Pharmacokinetic Considerations

Parameter Prasugrel Clopidogrel Ticagrelor
Metabolite Exposure 12-fold higher vs. clopidogrel Low and variable Direct-acting
Half-Life 7 hours (active metabolite) 8 hours (active metabolite) 7–9 hours
Drug-Drug Interactions Minimal CYP2C19 inhibitors reduce efficacy CYP3A4-dependent

Preparation Methods

Direct Oxidation of Prasugrel Using Peroxide-Based Reagents

The most widely documented method for synthesizing this compound involves the direct oxidation of prasugrel free base using potassium peroxomonosulfate (Oxone®). This approach, described by Baertschi et al., involves reacting prasugrel with Oxone® in a mixed solvent system of acetonitrile and aqueous phosphate buffer (pH 7) at ambient temperature. The reaction proceeds via the formation of two N-oxide diastereomers, which are transient intermediates that rapidly degrade unless stabilized.

Key Reaction Parameters:

ParameterValue/Range
Oxidizing agentPotassium peroxomonosulfate (Oxone®)
Solvent systemAcetonitrile:pH 7 buffer (70:30 v/v)
Temperature20–25°C
Reaction time15–30 minutes
Yield of N-oxides~40–50% (transient)

The instability of the N-oxide products necessitates immediate isolation via preparative HPLC to prevent further degradation into secondary products such as acylated tetrahydrothienopyridine (TTPO) and 1-cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione (diketone).

Alternative Oxidizing Agents and Their Limitations

Initial attempts to synthesize this compound using hydrogen peroxide or peracetic acid proved unsuccessful, yielding instead hydrolyzed and oxidized byproducts such as o-fluorobenzoic acid and diketone. For example, treatment of prasugrel with 3% hydrogen peroxide in methanol at 40°C for 24 hours resulted in complete degradation of the parent compound without detectable N-oxide formation. This highlights the specificity of Oxone® in facilitating the N-oxidation pathway while minimizing competing side reactions.

Characterization and Stability Profiling of this compound

Spectroscopic Identification

The structural elucidation of this compound diastereomers relies on advanced analytical techniques:

  • UPLC-MS/MS : Chromatographic separation of the diastereomers achieved using a C18 column (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient elution.

  • NMR Spectroscopy : Distinct chemical shifts observed for the N-oxide functionality (δ 3.85–4.15 ppm for the pyridine proton adjacent to the N-oxide group).

Kinetic Instability and Degradation Pathways

This compound exhibits rapid decomposition under both acidic and basic conditions:

  • Acidic Conditions (pH 2.5) : Hydrolysis of the N-oxide group generates iminium intermediates, which further decompose to acylated TTPO and diketone.

  • Basic Conditions (pH 9.0) : Base-catalyzed elimination reactions predominate, yielding hydroxylated thienopyridine derivatives.

Degradation Half-Lives:

ConditionHalf-Life (Hours)
pH 2.5, 25°C1.2 ± 0.3
pH 7.0, 25°C4.8 ± 0.7
pH 9.0, 25°C0.5 ± 0.1

Industrial-Scale Synthesis Challenges

Purification and Isolation Techniques

The labile nature of this compound necessitates specialized purification strategies:

  • Preparative HPLC : Employed for diastereomer separation using a phenyl-hexyl stationary phase and isocratic elution with ammonium acetate buffer/acetonitrile.

  • Lyophilization : Freeze-drying of isolated fractions under reduced pressure (<0.1 mBar) at -50°C to obtain amorphous solid forms.

Scalability Limitations

Current methods remain constrained by:

  • Low cumulative yields (<15% after purification) due to degradation during isolation.

  • High solvent consumption (~5 L/g product) in chromatographic steps.

  • Lack of crystalline forms suitable for long-term storage.

Comparative Analysis of Synthetic Methodologies

MethodOxone® OxidationHydrogen PeroxidePeracetic Acid
N-Oxide Yield40–50%*0%0%
Byproduct FormationModerateHighHigh
ScalabilityLimitedNot applicableNot applicable
Equipment NeedsHPLC requiredStandardStandard

*Transient yield before degradation .

Q & A

Q. What validated analytical methods are recommended for assessing the dissolution profile of Prasugrel in tablet formulations?

UV spectrophotometry at 220 nm in 0.01 M HCl is the optimal method for dissolution testing due to its simplicity, speed, and validated stability under these conditions. Stability data inform the selection of dissolution medium and testing duration, ensuring reproducibility .

Q. How do clinical trial designs address Prasugrel’s comparative efficacy against other P2Y12 inhibitors (e.g., ticagrelor)?

Trials like ISAR-REACT 5 employ randomized controlled designs with pre-specified endpoints (e.g., urgent revascularization, mortality). Subgroup analyses stratify patients by variables such as BMI or prior stroke, while landmark analyses partition follow-up periods (e.g., 0–30 days vs. 30 days–12 months) to assess temporal trends .

Q. What statistical approaches are used in post-hoc analyses of Prasugrel’s safety and efficacy?

Cox proportional hazards models with Sidak correction for multiple comparisons are standard. On-treatment analyses exclude discontinued patients to isolate drug effects, while sensitivity analyses adjust for confounders like age or comorbidities .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical trial data regarding Prasugrel’s superiority over ticagrelor?

Conduct network meta-analyses incorporating time-dependent outcomes (e.g., 30-day vs. 1-year mortality) and exclude periprocedural events to reduce bias. Sensitivity analyses should account for trial design variations, such as preloading strategies in ticagrelor arms versus delayed Prasugrel administration .

Q. What methodologies evaluate Prasugrel’s environmental persistence and bioaccumulation potential?

Follow EMA Phase II Tier A risk assessment guidelines: measure log Kow at environmental pH (e.g., pH 7), chronic toxicity across trophic levels (e.g., Fathead minnow NOEC = 190 µg/L), and calculate PEC/PNEC ratios using regional sales data. Rapid degradation and polar metabolites support low bioaccumulation risk .

Q. How should studies assess the impact of patient characteristics (e.g., BMI, prior stroke) on Prasugrel’s risk-benefit profile?

Stratify randomization by BMI categories (normal, overweight, obese) and prespecify interaction terms in regression models. Power calculations must account for subgroup sample sizes, and sensitivity analyses should adjust for variables like renal function or concomitant medications .

Q. What experimental designs optimize comparisons of Prasugrel’s active metabolite formation across in vitro models?

Standardize incubation conditions (pH, enzyme sources) and validate against clinical pharmacokinetic data using LC-MS/MS. Include controls for metabolic pathway inhibition (e.g., CYP3A4) and cross-validate with in vivo studies to ensure translational relevance .

Data Contradiction Analysis

Q. How do conflicting meta-analysis results on Prasugrel’s efficacy versus ticagrelor inform research priorities?

The ISAR-REACT 5 trial found Prasugrel superior in reducing urgent revascularization (HR = 1.32, p = 0.051), while other meta-analyses ranked ticagrelor better for mortality reduction. These discrepancies highlight the need for endpoint standardization (e.g., excluding periprocedural MI) and real-world studies to complement RCT data .

Q. What methodologies reconcile Prasugrel’s variable cost-effectiveness outcomes across health systems?

Incorporate country-specific cost data (e.g., drug pricing, hospitalization rates) and model long-term outcomes beyond 15 months using extrapolation techniques. Scenario analyses should test assumptions about bleeding risks and non-adherence rates to identify drivers of cost-effectiveness .

Methodological Guidelines

Q. How should researchers document Prasugrel studies to ensure reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry): detail experimental protocols in supplementary materials, provide raw data on metabolite quantification, and cite validated reference standards (e.g., USP Prasugrel Hydrochloride). For clinical trials, register protocols in advance and disclose funding sources transparently .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.